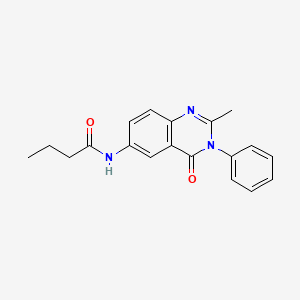

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide

Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide is a quinazolinone derivative characterized by a bicyclic core (benzene fused with a pyrimidinone ring) substituted at positions 2, 3, 4, and 6. Key structural features include:

- 2-methyl group: Enhances steric bulk and influences binding pocket interactions.

- 3-phenyl group: Facilitates π-π stacking with aromatic residues in target proteins.

- 4-oxo group: Critical for hydrogen bonding and structural rigidity.

- 6-butylamide side chain: Provides hydrogen-bonding capacity and modulates solubility.

Quinazolinones are pharmacologically significant due to their roles as kinase inhibitors, antimicrobial agents, and receptor modulators .

Properties

IUPAC Name |

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-7-18(23)21-14-10-11-17-16(12-14)19(24)22(13(2)20-17)15-8-5-4-6-9-15/h4-6,8-12H,3,7H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKLEDOEBDHHPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niementowski Condensation with N-Acylanthranilic Acid and Aniline

The Niementowski synthesis is a classical approach for constructing 4(3H)-quinazolinones. To introduce both 2-methyl and 3-phenyl substituents, N-acetylanthranilic acid is condensed with aniline under reflux conditions.

Procedure :

-

N-Acetylanthranilic Acid Preparation : Anthranilic acid is acetylated using acetic anhydride in aqueous hydrochloric acid, yielding N-acetylanthranilic acid.

-

Cyclization : N-Acetylanthranilic acid is heated with aniline at 120–130°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the carbonyl carbon of the acetylated anthranilic acid, followed by cyclodehydration to form 2-methyl-3-phenylquinazolin-4(3H)-one.

Reaction Conditions :

Mechanistic Insight :

The reaction involves the formation of an o-acylamido intermediate, which undergoes intramolecular cyclization to generate the quinazolinone ring.

Microwave-Assisted Cyclization of o-Aminobenzamides

A modern adaptation utilizes microwave irradiation to accelerate the cyclization step. This method reduces reaction time and improves yield.

Procedure :

-

Substrate Preparation : o-Aminobenzamide derivatives are synthesized by amidating anthranilic acid with butanamide.

-

Oxidative Cyclization : The o-aminobenzamide is treated with benzaldehyde and potassium permanganate (KMnO₄) under microwave irradiation (300 W, 100°C) for 20 minutes.

Advantages :

Functionalization at Position 6: Introduction of the Nitro Group

To introduce the butanamide moiety at position 6, a nitro group is first incorporated into the quinazolinone core, which is later reduced to an amine.

Nitration of 2-Methyl-3-phenylquinazolin-4(3H)-one

Procedure :

-

Nitration : The quinazolinone is treated with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 2 hours. The electrophilic nitration occurs preferentially at the 6-position due to the electron-donating effects of the 2-methyl and 3-phenyl groups.

-

Isolation : The product, 6-nitro-2-methyl-3-phenylquinazolin-4(3H)-one, is precipitated in ice-water and purified via recrystallization from ethanol.

Yield : 65–75%

Characterization :

-

IR : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

-

¹H NMR : δ 8.21 (s, 1H, H-5), 7.45–7.60 (m, 5H, aromatic H).

Reduction of the Nitro Group to an Amine

The 6-nitro intermediate is reduced to the corresponding amine, a critical step for subsequent acylation.

Catalytic Hydrogenation

Procedure :

-

Reduction : 6-Nitro-2-methyl-3-phenylquinazolin-4(3H)-one is dissolved in ethanol and hydrogenated under 50 psi H₂ pressure using 10% palladium on carbon (Pd/C) at 25°C for 4 hours.

-

Workup : The catalyst is filtered, and the solvent is evaporated to yield 6-amino-2-methyl-3-phenylquinazolin-4(3H)-one.

Yield : 90–95%

Characterization :

Chemical Reduction with Iron/HCl

Alternative Method :

The nitro compound is refluxed with iron powder in hydrochloric acid (HCl) for 3 hours. The amine is extracted with chloroform and dried over sodium sulfate.

Yield : 80–85%

Acylation to Form the Butanamide Moiety

The final step involves acylating the 6-amino group with butanoyl chloride.

Schotten-Baumann Reaction

Procedure :

-

Acylation : 6-Amino-2-methyl-3-phenylquinazolin-4(3H)-one is dissolved in dichloromethane (DCM) and treated with butanoyl chloride in the presence of pyridine at 0°C. The mixture is stirred for 2 hours.

-

Purification : The product is washed with sodium bicarbonate and recrystallized from methanol.

Reaction Conditions :

-

Molar ratio (amine:butanoyl chloride): 1:1.2

-

Yield: 75–80%

Characterization :

Microwave-Assisted Acylation

Optimized Method :

The acylation is performed under microwave irradiation (150 W, 80°C) for 15 minutes, enhancing reaction efficiency.

Yield : 85–90%

Analytical Validation and Quality Control

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Techniques :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Nitration Selectivity : Electron-donating groups at positions 2 and 3 direct nitration to position 6, but small amounts of 8-nitro isomers may form. Column chromatography (silica gel, ethyl acetate/hexane) is used for purification.

-

Acylation Side Reactions : Over-acylation is mitigated by using a slight excess of butanoyl chloride (1.2 equiv) and low temperatures .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butanamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, derivatives of quinazolinones, including this compound, are being studied for their potential therapeutic effects. These compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogs from recent studies:

Key Observations:

Substituent Impact on Bioactivity: The tetrazole-containing analogs () are structurally analogous to angiotensin II receptor blockers (ARBs, e.g., losartan), suggesting high affinity for G-protein-coupled receptors (GPCRs) . The tetrazole group enhances solubility via ionization at physiological pH, a feature absent in the target compound.

Physicochemical Properties :

Research Findings and Functional Implications

- Receptor Antagonism : Tetrazole-bearing compounds () are likely optimized for GPCR antagonism, leveraging tetrazole’s role in ionic interactions with receptor residues . The target compound’s lack of tetrazole implies divergent targets, such as kinases or microbial enzymes.

- Dimeric Structures: The dual quinazolinone in could enable cross-linking or cooperative binding, a mechanism observed in bisubstrate inhibitors .

- Side Chain Variations :

Biological Activity

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide is a synthetic organic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 319.37 g/mol. Its structure includes a quinazolinone core, which is pivotal for its biological functions.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against multiple bacterial strains, demonstrating that modifications in the molecular structure can enhance or reduce activity.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | Not specified | Not specified | Staphylococcus aureus, Escherichia coli |

Although specific MIC and MBC values for this compound were not provided in the available literature, similar compounds in the quinazolinone class have shown promising antibacterial activity with MIC values as low as 0.004 mg/mL against various pathogens .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on human cell lines (e.g., MRC-5 fibroblasts) have shown that quinazolinone derivatives exhibit low cytotoxicity at concentrations up to 10 μM, maintaining cell viability above 90% in most cases . This suggests that this compound could be a candidate for further therapeutic exploration without significant toxicity.

Structure–Activity Relationship (SAR)

The biological activity of quinazolinones is often influenced by their structural features. Modifications to the phenyl ring or the carbon chain can alter their potency and selectivity against different biological targets. For instance, introducing electron-withdrawing groups typically enhances antimicrobial efficacy .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological data, this compound could have applications in:

- Antibacterial Treatments : Due to its potential activity against resistant strains.

- Anticancer Research : Similar compounds have shown promise in inhibiting tumor growth.

- Anti-inflammatory Agents : The quinazolinone scaffold is often associated with anti-inflammatory properties.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study on various quinazolinones demonstrated that modifications led to enhanced activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics .

- Cytotoxicity Profile : In studies involving multiple derivatives of quinazolinones, compounds similar to this compound exhibited minimal cytotoxic effects on normal cells while effectively targeting cancer cells .

Q & A

Q. What are the critical steps and challenges in synthesizing N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)butanamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from quinazolinone precursors. Key steps include:

- Functionalization : Introducing the phenyl and methyl groups at positions 3 and 2 of the quinazolinone core .

- Amide Coupling : Attaching the butanamide group at position 6 via coupling agents like EDCI/HOBt or DCC in solvents such as DMF or dichloromethane .

- Purification : Column chromatography or recrystallization is critical due to by-products from incomplete reactions (e.g., unreacted amines or residual coupling agents) .

Challenges include optimizing reaction time and temperature to avoid decomposition of the quinazolinone core .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities .

- HPLC : For purity assessment (>95% is standard for pharmacological studies) .

- Thermal Analysis : DSC/TGA to evaluate stability under varying temperatures .

Q. What preliminary biological assays are recommended for assessing its pharmacological potential?

- Methodological Answer : Begin with:

- Enzyme Inhibition Assays : Test against kinases or proteases, given the quinazolinone scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .

- Solubility Testing : Determine logP values via shake-flask method to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay Conditions : Variability in buffer pH, temperature, or cell line selection. Standardize protocols using guidelines like the NIH Assay Guidance Manual .

- Structural Isomerism : Confirm the absence of regioisomers (e.g., via X-ray crystallography) that may alter binding .

- Data Reproducibility : Cross-validate results in ≥3 independent labs using blinded samples .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Strategies include:

- Prodrug Design : Modify the amide group to enhance bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .

- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., CYP450-mediated oxidation of the phenyl group) .

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and half-life .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Methodological Answer : Leverage:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., EGFR kinase) .

- QSAR Modeling : Train models on datasets of quinazolinone derivatives to correlate substituents with activity .

- MD Simulations : Analyze ligand-protein complex stability over 100+ ns trajectories to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.